molecular formula C12H16FNO B1452230 N-[(2-fluorophenyl)methyl]oxan-4-amine CAS No. 1157009-10-3

N-[(2-fluorophenyl)methyl]oxan-4-amine

Cat. No.: B1452230
CAS No.: 1157009-10-3
M. Wt: 209.26 g/mol
InChI Key: VJDVDWXYFZNXLH-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . It is also known by its IUPAC name, N-(2-fluorobenzyl)tetrahydro-2H-pyran-4-amine . This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further linked to an amine group.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDVDWXYFZNXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methyl]oxan-4-amine typically involves the reaction of 2-fluorobenzyl chloride with tetrahydro-2H-pyran-4-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to form brominated or nitrated derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the tetrahydropyran ring provides structural stability. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

N-[(2-fluorophenyl)methyl]oxan-4-amine can be compared with other similar compounds, such as:

    N-[(2-chlorophenyl)methyl]oxan-4-amine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.

    N-[(2-bromophenyl)methyl]oxan-4-amine: The presence of a bromine atom in this compound influences its chemical behavior and biological activity.

    N-[(2-methylphenyl)methyl]oxan-4-amine: The methyl group in this compound alters its hydrophobicity and interaction with molecular targets.

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its chemical and biological properties.

Biological Activity

N-[(2-fluorophenyl)methyl]oxan-4-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄FNO, with a molecular weight of approximately 197.24 g/mol. The compound consists of a fluorophenyl group attached to an oxan ring with an amine functional group. The presence of the fluorine atom significantly influences its chemical behavior and biological activity, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorophenyl group may enhance binding affinity and selectivity towards these targets, while the oxan-4-amine moiety can participate in hydrogen bonding and other interactions that modulate biological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Investigations are underway to determine its effects on cancer cell lines, focusing on mechanisms that induce apoptosis or inhibit cell proliferation.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against several bacterial strains. Results indicated minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against S. aureus and B. subtilis .
  • Anticancer Potential :
    • In vitro assays have shown that this compound can induce cell cycle arrest in cancer cells, leading to reduced viability . Further mechanistic studies are needed to elucidate the specific pathways involved.
  • Structure-Activity Relationship (SAR) :
    • Comparative analyses with similar compounds revealed that the unique fluorine substitution plays a crucial role in enhancing biological activity, making it a valuable candidate for drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, AnticancerFluorophenyl group enhances activity
N-[(2-chlorophenyl)methyl]oxan-4-amineModerate antimicrobialChlorine substitution
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamidePotent HAdV inhibitorDifferent structural framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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